molecular formula C12H15NO4 B2486624 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid CAS No. 724736-17-8

4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid

Cat. No.: B2486624
CAS No.: 724736-17-8
M. Wt: 237.255
InChI Key: UCWWQJUWQZSRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C12H15NO4 It is characterized by the presence of a methoxybenzyl group attached to an amino group, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzylamine and succinic anhydride.

    Reaction: The 4-methoxybenzylamine reacts with succinic anhydride in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Products include this compound derivatives with aldehyde or carboxylic acid functionalities.

    Reduction: Products include alcohol derivatives of the original compound.

    Substitution: Products include substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoic acid: Similar in structure but lacks the amino and butanoic acid moieties.

    4-Methoxybenzylamine: Contains the methoxybenzyl and amino groups but lacks the butanoic acid moiety.

    4-Methoxybenzyloxycarbonyl azide: Contains the methoxybenzyl group but has different functional groups.

Uniqueness

4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methylamino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-17-10-4-2-9(3-5-10)8-13-11(14)6-7-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWWQJUWQZSRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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